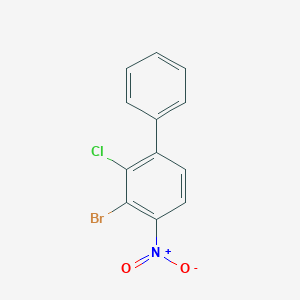
3-Bromo-2-chloro-4-nitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-4-nitro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the biphenyl structure. Biphenyl derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-nitro-1,1’-biphenyl typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of biphenyl to introduce the nitro group, followed by halogenation to introduce the bromine and chlorine atoms. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the halogenation can be carried out using bromine and chlorine in the presence of a catalyst such as iron(III) chloride .
Industrial Production Methods
Industrial production of 3-Bromo-2-chloro-4-nitro-1,1’-biphenyl may involve large-scale nitration and halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-chloro-4-nitro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-withdrawing groups (nitro, bromine, and chlorine) that influence the reactivity of the aromatic ring.
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Bromine and chlorine in the presence of iron(III) chloride.
Reduction: Tin(II) chloride or iron with hydrochloric acid.
Nucleophilic Substitution: Amines or thiols under basic conditions.
Major Products Formed
Reduction: 3-Bromo-2-chloro-4-amino-1,1’-biphenyl.
Nucleophilic Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-2-chloro-4-nitro-1,1’-biphenyl has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloro-4-nitro-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The halogen atoms can also influence the compound’s reactivity and interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-chloroaniline: Similar structure but with an amino group instead of a nitro group.
1-Bromo-4-nitrobenzene: Contains a single benzene ring with bromine and nitro substituents.
Uniqueness
3-Bromo-2-chloro-4-nitro-1,1’-biphenyl is unique due to the combination of bromine, chlorine, and nitro groups on the biphenyl structure. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
919522-60-4 |
|---|---|
Formule moléculaire |
C12H7BrClNO2 |
Poids moléculaire |
312.54 g/mol |
Nom IUPAC |
2-bromo-3-chloro-1-nitro-4-phenylbenzene |
InChI |
InChI=1S/C12H7BrClNO2/c13-11-10(15(16)17)7-6-9(12(11)14)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
PYGSYPNJWWUQNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)[N+](=O)[O-])Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B15171869.png)
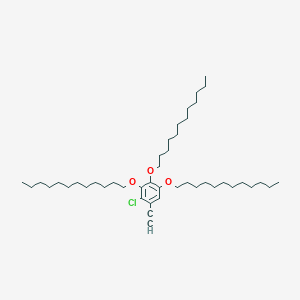
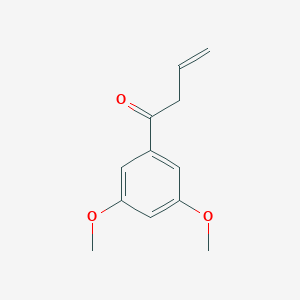
![3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B15171883.png)
![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)
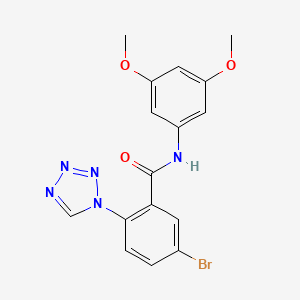

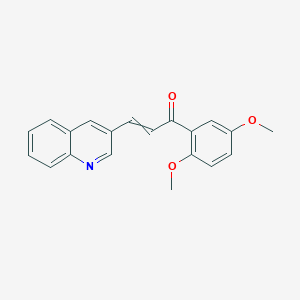
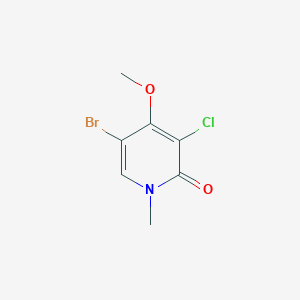
![Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B15171933.png)
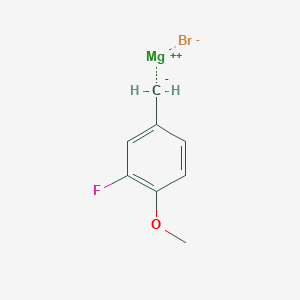
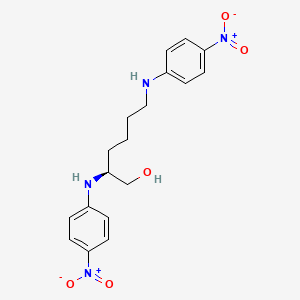

![3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B15171939.png)
